molecular formula C15H10BrF2N5OS B11208606 5-(5-Bromothiophen-2-yl)-7-[2-(difluoromethoxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine

5-(5-Bromothiophen-2-yl)-7-[2-(difluoromethoxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine

Cat. No.: B11208606
M. Wt: 426.2 g/mol
InChI Key: RXVUEEBHHBSETE-UHFFFAOYSA-N
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Description

5-(5-Bromothiophen-2-yl)-7-[2-(difluoromethoxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine is a complex organic compound that features a bromothiophene moiety and a difluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromothiophen-2-yl)-7-[2-(difluoromethoxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine typically involves multiple steps, starting with the preparation of the bromothiophene and difluoromethoxyphenyl intermediates. These intermediates are then subjected to cyclization reactions under controlled conditions to form the final tetrazolopyrimidine structure. Common reagents used in these reactions include palladium catalysts and various organic solvents .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromothiophen-2-yl)-7-[2-(difluoromethoxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction reactions can produce sulfoxides or sulfones .

Scientific Research Applications

5-(5-Bromothiophen-2-yl)-7-[2-(difluoromethoxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-Bromothiophen-2-yl)-7-[2-(difluoromethoxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    5-Bromothiophene-2-carboxylic Acid: Shares the bromothiophene moiety but lacks the tetrazolopyrimidine structure.

    2-(Difluoromethoxy)phenylboronic Acid: Contains the difluoromethoxyphenyl group but differs in its overall structure and reactivity.

Uniqueness

5-(5-Bromothiophen-2-yl)-7-[2-(difluoromethoxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine is unique due to its combination of the bromothiophene and difluoromethoxyphenyl groups within a tetrazolopyrimidine framework. This unique structure imparts specific electronic and steric properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H10BrF2N5OS

Molecular Weight

426.2 g/mol

IUPAC Name

5-(5-bromothiophen-2-yl)-7-[2-(difluoromethoxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C15H10BrF2N5OS/c16-13-6-5-12(25-13)9-7-10(23-15(19-9)20-21-22-23)8-3-1-2-4-11(8)24-14(17)18/h1-7,10,14H,(H,19,20,22)

InChI Key

RXVUEEBHHBSETE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C=C(NC3=NN=NN23)C4=CC=C(S4)Br)OC(F)F

Origin of Product

United States

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